molecular formula C10H6BrNO3 B13002765 1-Bromo-4-oxo-4h-quinolizine-3-carboxylic acid

1-Bromo-4-oxo-4h-quinolizine-3-carboxylic acid

Cat. No.: B13002765
M. Wt: 268.06 g/mol
InChI Key: GCSHPPNDOKVHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3. This compound belongs to the quinolizine family, which is known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, N-bromosuccinimide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This action is facilitated by the compound’s ability to chelate metal ions such as magnesium, which are essential for the enzyme’s activity .

Comparison with Similar Compounds

1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid can be compared with other quinolizine derivatives such as:

The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

1-bromo-4-oxoquinolizine-3-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-7-5-6(10(14)15)9(13)12-4-2-1-3-8(7)12/h1-5H,(H,14,15)

InChI Key

GCSHPPNDOKVHBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=O)N2C=C1)C(=O)O)Br

Origin of Product

United States

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